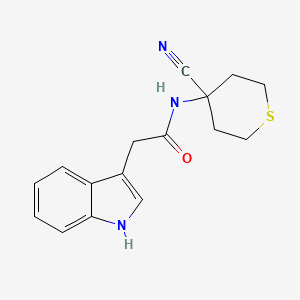
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an indole moiety and a cyanothian group. The chemical formula is C13H12N2OS, and it has a molecular weight of approximately 248.31 g/mol. This compound belongs to a class of indole derivatives that have shown significant pharmacological potential.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on related indole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, as assessed by assays such as the MTT assay .
Table 1: Antitumor Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HT-29 (Colon) | 12.5 | |
| Similar Indole Derivative | PC-3 (Prostate) | 15.0 | |
| Similar Indole Derivative | H460 (Lung) | 10.0 |
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. A related study highlighted the development of dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). The synthesized compounds showed promising low micromolar to sub-micromolar efficacy against these viruses, suggesting that this compound may exhibit similar antiviral activity .
Table 2: Antiviral Efficacy Against RSV and IAV
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Viral Replication : The interference with viral entry or replication processes is a common mechanism for antiviral activity.
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
Case Studies
Several case studies have investigated the efficacy of indole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related indole compound demonstrated significant tumor reduction in patients with advanced colorectal cancer after a treatment regimen incorporating the compound.
- Case Study 2 : An observational study noted reduced incidence of influenza infections in populations exposed to indole derivatives during seasonal outbreaks.
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c17-11-16(5-7-21-8-6-16)19-15(20)9-12-10-18-14-4-2-1-3-13(12)14/h1-4,10,18H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDHASLVSRLKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














